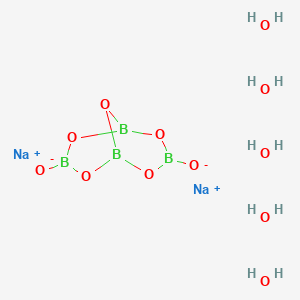
Sodium tetraborate pentahydrate
Description
Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O, CAS 12179-04-3), also known as borax pentahydrate, is a crystalline boron compound with a molecular weight of 291.3 g/mol. It appears as colorless or white crystals, with a density of 1.82 g/cm³ and a melting point of 200°C . Its solubility in water is temperature-dependent: 3.8% at 20°C and 51.2% at 100°C, forming a mildly alkaline solution (pH 9.3 at 3% concentration) .
Propriétés
Numéro CAS |
12179-04-3 |
|---|---|
Formule moléculaire |
B4H10Na2O12 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
InChI |
InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
Clé InChI |
QZSYXKPOZFXCDM-UHFFFAOYSA-N |
SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |
SMILES canonique |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |
Description physique |
Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.
Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Water: Used for hydrolysis to form an alkaline solution.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
Applications De Recherche Scientifique
Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
Sodium tetraborate pentahydrate exerts its effects through various mechanisms:
Buffering Action: It maintains a stable pH in solutions, making it an excellent buffering agent.
Insecticidal and Fungicidal Action: It acts as a stomach poison for insects and has multi-site activity against fungi.
Combustion Modification: It changes oxidation reactions in the combustion of cellulosic materials, forming a carbon residue that acts as a barrier to combustion.
Comparaison Avec Des Composés Similaires
Key Differences :
- Thermal Stability : The pentahydrate loses water at 122°C, while the decahydrate dehydrates at 75°C. The anhydrous form is stable up to 742°C, making it suitable for high-temperature processes .
- Cost Efficiency : The pentahydrate is preferred in ceramic glazes over the decahydrate due to lower shipping costs (reduced water content) and comparable fluxing performance .
- Solubility : The decahydrate’s higher solubility (5.3% vs. 3.8% at 20°C) makes it more effective in aqueous applications like detergents .
Other Boron-Containing Compounds
Sodium Perborate (NaBO₃·nH₂O)
- Structure: Exists as monohydrate (NaBO₃·H₂O) or tetrahydrate (NaBO₃·4H₂O).
- Applications : Oxidizing agent in detergents and bleaches. Unlike this compound, it releases hydrogen peroxide upon hydrolysis, providing disinfection properties .
- Synthesis : Derived from this compound via reaction with hydrogen peroxide and sodium hydroxide .
Sodium Pentaborate Pentahydrate (NaB₅O₈·5H₂O)
- Structure : Contains a higher boron-to-sodium ratio (5:1 vs. 4:2 in tetraborate).
- Applications : Specialized uses in immune system enhancement and pharmaceuticals. Synthesized from sodium tetraborate decahydrate and boric acid, requiring stringent purity controls .
Research Findings and Industrial Relevance
- Thermal Behavior : In ammonium phosphate fertilizers, this compound remains stable up to 500°C. Above this temperature, boron orthophosphate (BPO₄) forms, enhancing thermal resistance .
- Environmental Applications : When intercalated into graphene oxide membranes, the pentahydrate improves dye removal efficiency by 40% compared to unmodified membranes .
- Safety Profile: Classified as non-hazardous (NONH transport designation), with low acute toxicity, unlike sodium perborate, which requires precautions against oxidative hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


